Evidence Gap: Direct Comparative Kinetic Data for C38:5 3-Oxo-CoA
A comprehensive search of the scientific literature, including primary research articles, patents, and authoritative biochemical databases, reveals no publicly available quantitative, head-to-head comparative data (e.g., Km, kcat, or Vmax) for (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA against its closest chain-length analogs (e.g., C36:5 or C34:5 3-oxo-CoA derivatives) in any defined enzymatic assay or cellular system [1]. While the enzyme responsible for its synthesis, ELOVL4, has documented catalytic activity leading to this product [2], the specific kinetic parameters for this exact C38:5 ω-3 substrate as a downstream intermediate have not been reported in the peer-reviewed literature. This constitutes a verifiable evidence gap at the present time.
| Evidence Dimension | Enzyme kinetics (Km, kcat, Vmax) |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | C36:5 ω-3-CoA, C34:5 ω-3-CoA (no comparative data available) |
| Quantified Difference | Not calculable due to absence of data |
| Conditions | No defined assay conditions reported |
Why This Matters
The absence of published quantitative kinetic data means that any procurement decision based on claimed 'superior activity' or 'higher specificity' for this exact chain length cannot be substantiated by peer-reviewed evidence; selection must rely on its unique structural identity for analytical purposes.
- [1] Literature search performed across PubMed, Google Scholar, and ChEBI databases for terms including '(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA', 'C38:5 CoA kinetics', and 'ELOVL4 substrate specificity' returned no quantitative comparative studies. View Source
- [2] Reactome. UniProt:Q9GZR5 ELOVL4 - Catalytic Activity. Reaction: (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA + malonyl-CoA + H+ = 3-oxo-(23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA + CO2 + CoA. View Source
